molecular formula C11H13F2NO B13261591 2-(2,4-Difluorophenoxymethyl)pyrrolidine

2-(2,4-Difluorophenoxymethyl)pyrrolidine

Cat. No.: B13261591
M. Wt: 213.22 g/mol
InChI Key: XXWTXXMYEVSWJN-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxymethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring bonded to a difluorophenoxymethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of fluorine atoms in the phenyl ring can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenoxymethyl)pyrrolidine typically involves the reaction of 2,4-difluorophenol with a suitable pyrrolidine derivative. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of a pyrrolidine derivative to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under inert conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

2-(2,4-Difluorophenoxymethyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenoxymethyl)pyrrolidine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Difluorophenyl)pyrrolidine
  • 2-(3,4-Difluorophenoxymethyl)pyrrolidine
  • 2-(2,4-Dichlorophenoxymethyl)pyrrolidine

Uniqueness

2-(2,4-Difluorophenoxymethyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2NO/c12-8-3-4-11(10(13)6-8)15-7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2

InChI Key

XXWTXXMYEVSWJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=C(C=C(C=C2)F)F

Origin of Product

United States

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